![molecular formula C8H6F4N4 B12447203 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a fluorinated heterocyclic compound. The presence of difluoromethyl groups enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under metal-catalyzed conditions . For instance, the use of copper catalysts has been reported to facilitate the transfer of difluoromethyl groups to heteroaromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-assisted protocols, which offer increased yield and reduced reaction time compared to conventional heating methods . These methods are advantageous for large-scale synthesis due to their efficiency and practicality.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The difluoromethyl groups enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target pathways . The compound’s action is often mechanism-based and can result in irreversible inhibition of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl-1,3,4-oxadiazoles: These compounds also contain difluoromethyl groups and exhibit similar biological activities.
Bis(fluoroalkyl)quinolines: These are used in similar applications and share structural similarities with 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine.
Uniqueness
This compound is unique due to its specific arrangement of difluoromethyl groups and the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6F4N4 |
|---|---|
Peso molecular |
234.15 g/mol |
Nombre IUPAC |
4,6-bis(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6F4N4/c1-2-3-4(5(9)10)13-8(6(11)12)14-7(3)16-15-2/h5-6H,1H3,(H,13,14,15,16) |
Clave InChI |
YUAPYSMOVIEIGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=NC2=NN1)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


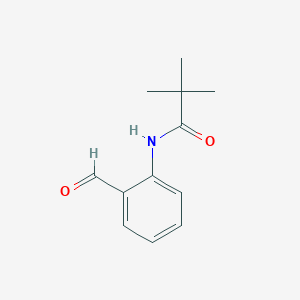
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)

![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
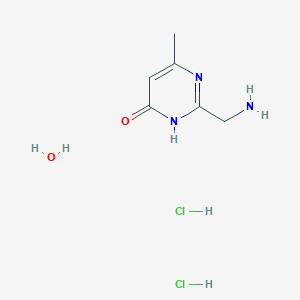
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
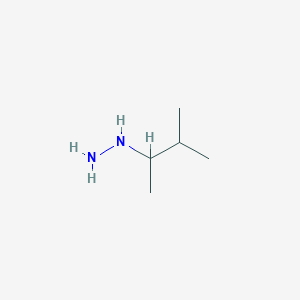
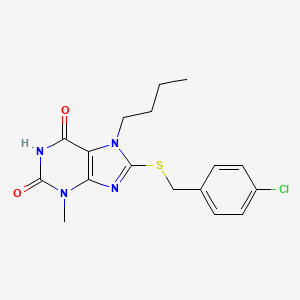
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
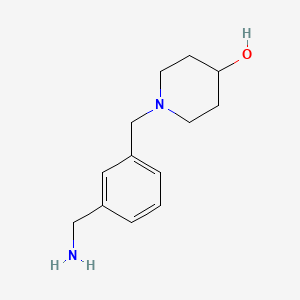
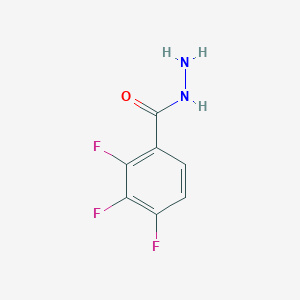
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
